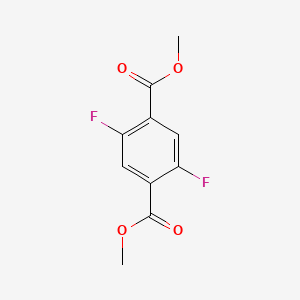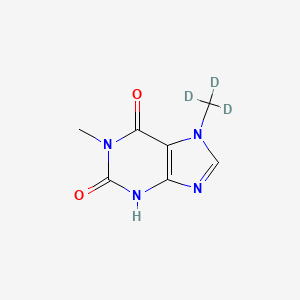
Paraxanthine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paraxanthine itself is a metabolite of caffeine, theophylline, and theobromine, which are well-known stimulants found in coffee, tea, and chocolate . Paraxanthine-d3 is used primarily in scientific research as a stable isotope-labeled compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of paraxanthine-d3 involves the incorporation of deuterium atoms into the paraxanthine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the methylation of theobromine with deuterated methyl iodide (CD3I) under basic conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as preparative chromatography .
化学反应分析
Types of Reactions
Paraxanthine-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 1,7-dimethyluric acid.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 1,7-dimethyluric acid.
Reduction: Dihydroparaxanthine derivatives.
Substitution: Various substituted paraxanthine derivatives depending on the nucleophile used.
科学研究应用
Paraxanthine-d3 has a wide range of applications in scientific research, including:
作用机制
Paraxanthine-d3, like its non-deuterated counterpart, acts as a central nervous system stimulant. It exerts its effects primarily through the antagonism of adenosine receptors, which leads to increased release of neurotransmitters such as dopamine and glutamate . Additionally, this compound inhibits phosphodiesterase (PDE) enzymes, resulting in elevated levels of cyclic adenosine monophosphate (cAMP) and enhanced cellular signaling .
相似化合物的比较
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a widely consumed stimulant found in coffee and tea.
Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases such as asthma.
Uniqueness of Paraxanthine-d3
This compound is unique due to its deuterium labeling, which makes it an invaluable tool in research applications requiring precise quantification and tracking of metabolic pathways. Its stability and similarity to paraxanthine allow for accurate studies of caffeine metabolism and its physiological effects .
属性
分子式 |
C7H8N4O2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC 名称 |
1-methyl-7-(trideuteriomethyl)-3H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i1D3 |
InChI 键 |
QUNWUDVFRNGTCO-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2)C |
规范 SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



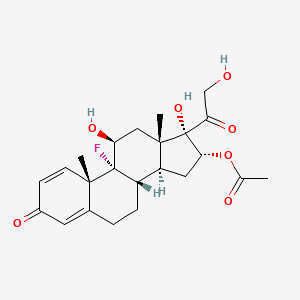
![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)
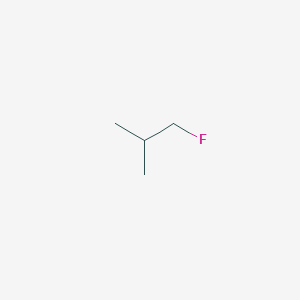
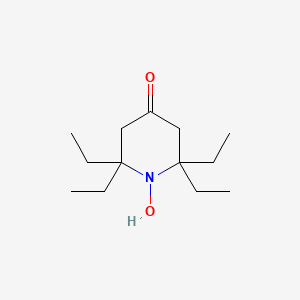
![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)
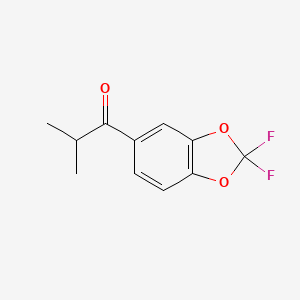
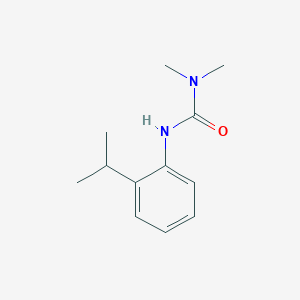
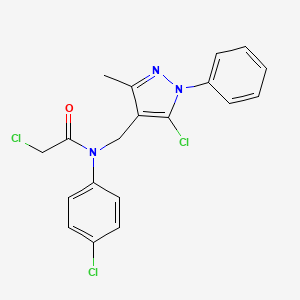
![(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B13416092.png)
![(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13416093.png)

